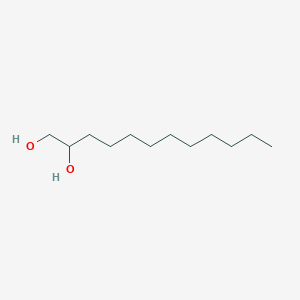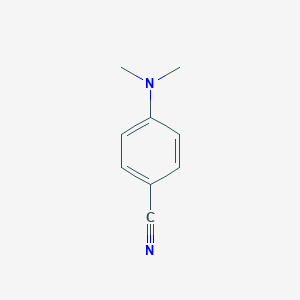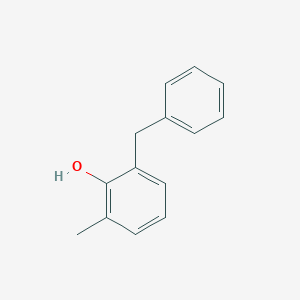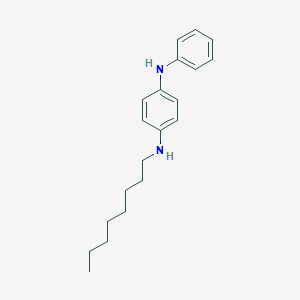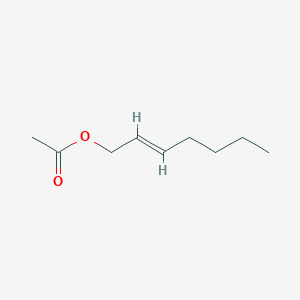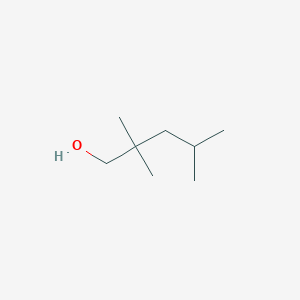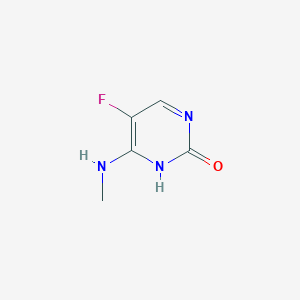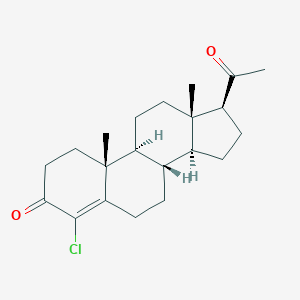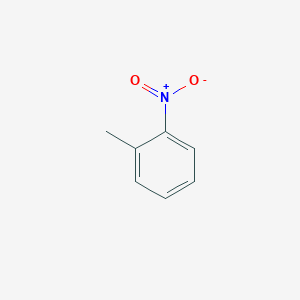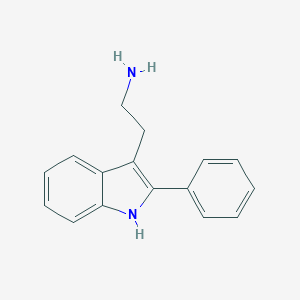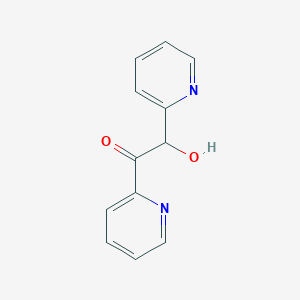
alpha-Pyridoin
Overview
Description
Alpha-Pyridoin: (1, 1,2-di(2-pyridyl)-1,2-ethenediol) is a unique enediol antioxidant. It is known for its ability to scavenge free radicals and protect cells from oxidative damage.
Mechanism of Action
Target of Action
Alpha-Pyridoin, also known as 1,1,2-di(2-pyridyl)-1,2-ethenediol, is a unique enediol antioxidant . Its primary targets are free radicals, particularly the galvinoxyl radical (GO˙), which it scavenges to protect cells from oxidative damage .
Mode of Action
This compound interacts with its targets through two primary mechanisms: the direct hydrogen atom transfer (HAT) mechanism and the sequential proton loss electron transfer (SPLET) mechanism . The HAT mechanism is predominant in non-polar environments like ethyl acetate, while the SPLET mechanism is more prevalent in polar environments that support ionization, such as ethanol .
Biochemical Pathways
By scavenging free radicals, this compound can potentially prevent or mitigate the cellular damage caused by oxidative stress .
Result of Action
The primary result of this compound’s action is the scavenging of free radicals, particularly the galvinoxyl radical (GO˙), and the protection of cells, such as human red blood cells (RBCs), from oxidative haemolysis . This antioxidant activity can potentially prevent or mitigate the cellular damage caused by oxidative stress .
Action Environment
The environment significantly influences the action of this compound. As mentioned earlier, the compound’s mode of action can vary depending on the polarity of the environment . In non-polar environments like ethyl acetate, the reaction occurs primarily by the HAT mechanism, while in polar environments that support ionization, such as ethanol, the SPLET mechanism is more prevalent .
Biochemical Analysis
Biochemical Properties
Alpha-Pyridoin and its derivatives have been synthesized and their capacities to scavenge galvinoxyl radical (GO˙) and protect human red blood cells (RBCs) from oxidative haemolysis have been compared . It was found that the compounds with a methyl or methoxy group at the 5-position exhibit significantly higher GO˙-scavenging and anti-haemolysis activities than other derivatives and vitamin C .
Cellular Effects
The antioxidant activity of this compound has a protective effect on human red blood cells (RBCs) from oxidative haemolysis .
Molecular Mechanism
The antioxidant mechanism of this compound involves the scavenging of galvinoxyl radical (GO˙). In ethyl acetate, the reaction occurs primarily by the direct hydrogen atom transfer (HAT mechanism). In ethanol that supports ionization, the kinetics of the process is mostly governed by sequential proton loss electron transfer (SPLET mechanism) .
Temporal Effects in Laboratory Settings
The antioxidant activity of this compound and its derivatives has been studied over time, with compounds exhibiting higher GO˙-scavenging and anti-haemolysis activities than other derivatives and vitamin C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Pyridoin can be synthesized through the reaction of 2-pyridinecarboxaldehyde with sodium borohydride in ethanol. The reaction involves the reduction of the aldehyde group to form the corresponding alcohol, followed by oxidation to yield this compound .
Industrial Production Methods: The scalability of these methods would depend on optimizing reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions: Alpha-Pyridoin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding diketones.
Reduction: It can be reduced to form diols.
Substitution: this compound can undergo substitution reactions at the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products:
Oxidation: Diketones
Reduction: Diols
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Alpha-Pyridoin has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage-related diseases.
Comparison with Similar Compounds
Beta-Pyridoin: Similar structure but different positional isomer.
Gamma-Pyridoin: Another positional isomer with distinct properties.
Pyridoxine (Vitamin B6): Shares a pyridine ring but has different functional groups and biological roles.
Uniqueness: Alpha-Pyridoin is unique due to its specific enediol structure, which imparts strong antioxidant properties. Its ability to scavenge free radicals and protect cells from oxidative damage sets it apart from other similar compounds .
Properties
IUPAC Name |
2-hydroxy-1,2-dipyridin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-11(9-5-1-3-7-13-9)12(16)10-6-2-4-8-14-10/h1-8,11,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBDAJDDDOIASC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C(=O)C2=CC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318438 | |
| Record name | α-Pyridoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1141-06-6 | |
| Record name | α-Pyridoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1141-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-1,2-di-2-pyridylethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001141066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-Pyridoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-Pyridoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-1,2-di-2-pyridylethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.205 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes α-pyridoin unique as an antioxidant?
A1: α-Pyridoin (1,2-di(2-pyridyl)-1,2-ethenediol) stands out due to its unique enediol structure. [] This structure enables it to act as an effective radical scavenger, demonstrated by its ability to neutralize galvinoxyl radicals (GO*). [] Research suggests that α-pyridoin can leverage both hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) mechanisms to scavenge radicals, with the dominant mechanism influenced by the solvent environment. []
Q2: How does the structure of α-pyridoin influence its antioxidant activity?
A2: Studies have investigated the structure-activity relationship (SAR) of α-pyridoin by analyzing the antioxidant capacity of its derivatives. [] Introducing a methyl or methoxy group at the 5-position of the pyridine ring significantly enhanced both GO* scavenging and protection against oxidative hemolysis in red blood cells. [] These findings highlight the importance of specific structural modifications in optimizing the antioxidant potential of α-pyridoin derivatives.
Q3: Are there any ongoing research efforts to explore the applications of α-pyridoin?
A4: Yes, research is exploring the potential of α-pyridoin derivatives as multi-target antibacterial agents. [] This research focuses on synthesizing phthalimidine-quinolinone compounds incorporating the α-pyridoin scaffold. [] These compounds have shown promising inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics. [] This line of research highlights the versatility of α-pyridoin as a scaffold for developing new therapeutic agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


